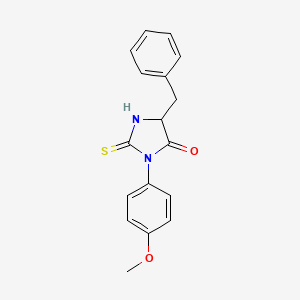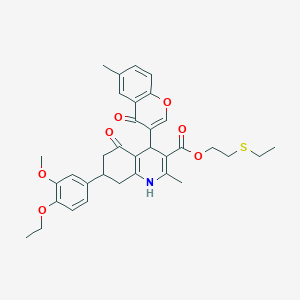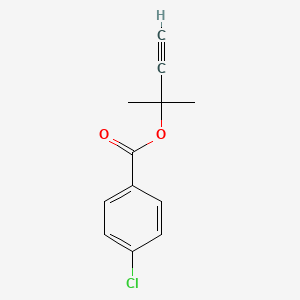
N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide is a complex organic compound characterized by the presence of a diphenylphosphoryl group attached to a benzyl moiety, which is further connected to a 2-hydroxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxybenzoic acid with benzyl chloride in the presence of a base to form the benzyl ester. This intermediate is then reacted with diphenylphosphoryl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the phosphoryl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated benzoic acids, while reduction can produce diphenylphosphine derivatives.
Scientific Research Applications
N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Comparison: Compared to these similar compounds, N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C26H22NO3P |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[(2-diphenylphosphorylphenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C26H22NO3P/c28-24-17-9-8-16-23(24)26(29)27-19-20-11-7-10-18-25(20)31(30,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18,28H,19H2,(H,27,29) |
InChI Key |
VEEALBAQPPMJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one](/img/structure/B11093675.png)


![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11093699.png)
![1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone](/img/structure/B11093702.png)
![1,3,5-Trimethyl-2,4,6-tris{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B11093714.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide](/img/structure/B11093720.png)




![4-[(Z)-(hydroxyimino)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11093743.png)

![methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11093748.png)
